molecular formula C16H20ClN3O4 B3005598 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide CAS No. 1903348-84-4

1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide

Cat. No.: B3005598
CAS No.: 1903348-84-4
M. Wt: 353.8
InChI Key: JJKSIFBEBJHMCC-UHFFFAOYSA-N
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Description

1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with a chloro group and an oxolan-3-yloxy group, as well as a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of appropriate starting materials, followed by chlorination to introduce the chloro group at the desired position.

    Introduction of the Oxolan-3-yloxy Group: The oxolan-3-yloxy group can be introduced via an etherification reaction, where an appropriate oxolane derivative is reacted with the pyridine ring.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving the appropriate precursors.

    Coupling Reactions: The final step involves coupling the pyridine and piperidine rings through an amide bond formation reaction, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing the chloro group to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

    Coupling Reactions: Common reagents for coupling reactions include palladium catalysts and boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while substitution reactions may replace the chloro group with an amine or alkoxy group.

Scientific Research Applications

1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Medicine: The compound may have potential therapeutic applications, such as acting as a drug candidate for treating certain diseases.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, as well as in the production of fine chemicals.

Mechanism of Action

The mechanism of action of 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism of action would depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid: This compound shares a similar pyridine ring structure but lacks the piperidine ring and amide bond.

    6-(oxolan-3-yloxy)pyridine-3-carboxylic acid: This compound lacks both the chloro group and the piperidine ring.

    Piperidine-4-carboxamide: This compound lacks the pyridine ring and oxolan-3-yloxy group.

The uniqueness of this compound lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties that may not be present in the similar compounds listed above.

Properties

IUPAC Name

1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O4/c17-13-7-11(8-19-15(13)24-12-3-6-23-9-12)16(22)20-4-1-10(2-5-20)14(18)21/h7-8,10,12H,1-6,9H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKSIFBEBJHMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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